

# Application Note: Quantification of Picrasidine A using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Picrasidine A	
Cat. No.:	B046024	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Picrasidine A** is a complex alkaloid with potential pharmacological activities. Accurate and precise quantification of **Picrasidine A** in various samples, including plant extracts and pharmaceutical formulations, is crucial for research, quality control, and drug development. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Picrasidine A**. The method is validated for its linearity, precision, accuracy, and sensitivity.

## **Materials and Methods**

#### 1. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

- 2. Chemicals and Reagents
- Picrasidine A reference standard (purity ≥98%)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (AR grade)
- 3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution	0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection	UV at 254 nm
Run Time	25 minutes

## **Experimental Protocols**

## 1. Preparation of Standard Solutions

A stock solution of **Picrasidine A** (1 mg/mL) was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol. A series of working standard solutions with concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL were prepared by serially diluting the stock solution with the mobile phase.





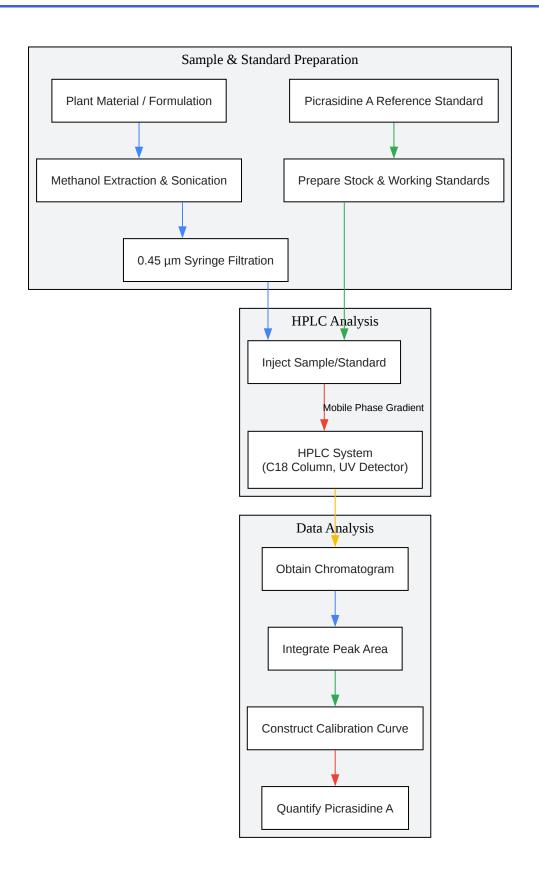


## 2. Sample Preparation

For plant material, a 1 g sample of the dried and powdered material is extracted with 20 mL of methanol using sonication for 30 minutes. The extract is then filtered through a 0.45  $\mu$ m syringe filter prior to injection into the HPLC system.

Workflow for **Picrasidine A** Quantification





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Caption: Workflow for the quantification of Picrasidine A.



## **Results and Discussion**

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

1. Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The linearity of the method was determined by analyzing the standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Value
Linear Range	1 - 100 μg/mL
Regression Equation	y = 45872x + 1254
Correlation Coefficient (R²)	0.9998
LOD	0.2 μg/mL
LOQ	0.6 μg/mL

#### 2. Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution (10  $\mu$ g/mL) on the same day (intra-day precision) and on three different days (inter-day precision).

Precision Type	% RSD
Intra-day	0.85%
Inter-day	1.22%

### 3. Accuracy

The accuracy of the method was determined by a recovery study. A known amount of **Picrasidine A** was spiked into a pre-analyzed sample, and the recovery was calculated.



Spiked Concentration (µg/mL)	Recovered Concentration (µg/mL)	% Recovery
5	4.92	98.4%
10	10.11	101.1%
20	19.85	99.3%
Average Recovery	99.6%	

## Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the quantification of **Picrasidine A**. The method was successfully validated and can be used for routine quality control analysis of **Picrasidine A** in various samples.

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